十三肽

描述

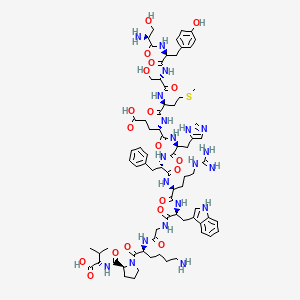

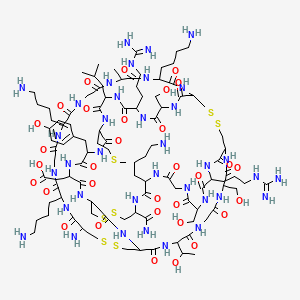

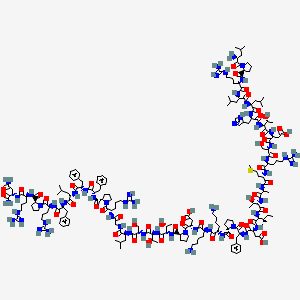

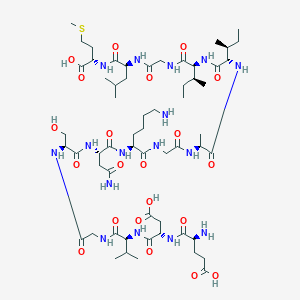

Tridecactide, also known as alpha-corticotropin 1-13, is a deacetylated and deaminated alpha-melanocyte stimulating hormone, which may have antipyretic, anti-inflammatory, and antimicrobial effects. Tridecactide, along with [metenkefalin], are under investigation as an immunomodulatory therapy for moderate to severe COVID-19.

Tridecactide is a synthetic 13-amino acid peptide analogue of the naturally occurring alpha-melanocyte stimulating hormone (a-MSH) and derived from proteolytic cleavage of adrenocorticotropic hormone (ACTH), with potential analgesia, antipyretic, antioxidative, cytoprotective, anti-inflammatory and immunomodulating activities. Upon administration, tridecactide mimics the action of a-MSH, binds to melanocortin receptors (MC-Rs) and stimulates melanocytes to increase the production and release of melanin. In addition, tridecactide's anti-inflammatory effects are through the activation of MC-Rs that are expressed in a number of tissues, such as peripheral immune cells and hypothalamic neurons, and affects various pathways regulating inflammatory responses. Specifically, tridecactide inhibits the activation of nuclear factor-kappa B (NF-κB), inhibits the expression of pro-inflammatory cytokines and adhesion molecule expression, prevents T-cell proliferation and inflammatory cell migration. This agent may also suppress pro-inflammatory non-cytokine regulators such as nitric oxide (NO), prostaglandin E (PGE), and reactive oxygen species (ROS), and induces the expression of interleukin (IL) 10.

A 13-amino acid peptide derived from proteolytic cleavage of ADRENOCORTICOTROPIC HORMONE, the N-terminal segment of ACTH. ACTH (1-13) is amidated at the C-terminal to form ACTH (1-13)NH2 which in turn is acetylated to form alpha-MSH in the secretory granules. Alpha-MSH stimulates the synthesis and distribution of MELANIN in MELANOCYTES in mammals and MELANOPHORES in lower vertebrates.

科学研究应用

胆固醇代谢研究:氚,一种氢的形式,已被用于研究兔子的胆固醇代谢,特别是在动脉粥样硬化研究的背景下 (Biggs & Kritchevsky, 1951).

重症监护分流工具:PREEDICCT 研究小组专注于开发决策支持工具,用于在流行病或大规模伤亡事件中对危重成人患者进行分流 (Christian et al., 2013).

对多发性硬化症患者的影响:发现美藤脑啡肽和十三肽的组合会增加多发性硬化症患者淋巴细胞的数值畸变和非整倍性 (Rakanovic-Todic et al., 2015).

斑马鱼研究中的麻醉剂使用:三卡因 (MS-222) 广泛用作斑马鱼研究中的化学麻醉剂,有效阻断幼虫的传入感觉运动反应 (Leyden et al., 2022).

皮肤治疗中的药物递送:含有丙酸倍氯米松(一种皮质类固醇)的水胶体贴片已被研究其对经皮药物渗透的影响,增强药物向皮肤的递送 (Martin et al., 2000).

被子植物叶脂质中的存在:十六碳-7,10,13-三烯酸存在于各种被子植物物种的叶脂质中,集中在特定的脂质组分中 (Jamieson & Reid, 1971).

鱼类麻醉:TMS 或三卡因甲磺酸盐用于孵化场和研究中,以固定鱼类进行标记、运输和在侵入性操作期间 (Carter, Woodley, & Brown, 2010).

农业应用:TRIA 或三十烷醇已被研究其增加作物产量的潜力,尽管其在商业农业中的使用尚未得到一致推荐 (Ries & Stutte, 1985).

属性

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H106N20O19S/c1-41(2)62(74(113)114)94-72(111)59-19-12-29-95(59)73(112)53(17-9-10-27-76)85-60(99)37-83-64(103)56(33-44-35-82-49-16-8-7-15-47(44)49)91-65(104)50(18-11-28-81-75(78)79)86-68(107)55(31-42-13-5-4-6-14-42)90-70(109)57(34-45-36-80-40-84-45)92-66(105)51(24-25-61(100)101)87-67(106)52(26-30-115-3)88-71(110)58(39-97)93-69(108)54(89-63(102)48(77)38-96)32-43-20-22-46(98)23-21-43/h4-8,13-16,20-23,35-36,40-41,48,50-59,62,82,96-98H,9-12,17-19,24-34,37-39,76-77H2,1-3H3,(H,80,84)(H,83,103)(H,85,99)(H,86,107)(H,87,106)(H,88,110)(H,89,102)(H,90,109)(H,91,104)(H,92,105)(H,93,108)(H,94,111)(H,100,101)(H,113,114)(H4,78,79,81)/t48-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBVAARMQYYITG-DESRROFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H106N20O19S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1623.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tridecactide | |

CAS RN |

22006-64-0, 37213-49-3 | |

| Record name | Tridecactide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022006640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Melanotropin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037213493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridecactide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15687 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl p-[2-hydroxyhexafluoroisopropyl]benzoate](/img/structure/B8118449.png)

![2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B8118485.png)

![2-Bromo-1-[6-(4-fluorophenyl)-2-methylpyridin-3-yl]ethanone](/img/structure/B8118499.png)

![2-Benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B8118528.png)

![1-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-chlorophenyl)((R)-3-hydroxypyrrolidin-1-yl)methyl)thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B8118533.png)

![Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B8118538.png)